Aspergillin PZ

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

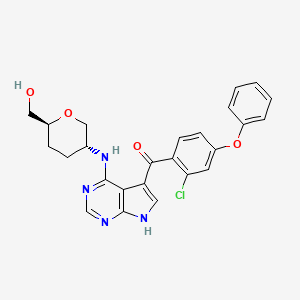

Aspergillin PZ est un nouvel isoindole-alcaloïde dérivé du champignon Aspergillus awamori. Ce composé a suscité un intérêt considérable en raison de sa structure unique et de ses bioactivités potentielles, notamment ses propriétés antimicrobiennes et cytotoxiques .

Applications De Recherche Scientifique

Aspergillin PZ a un large éventail d'applications en recherche scientifique, notamment :

Biologie : Investigated for its antimicrobial properties against various pathogens.

Industrie : Utilisé dans le développement de composés bioactifs pour des applications pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Il induit une déformation modérée des conidies chez certains champignons, suggérant son rôle dans la perturbation des structures cellulaires fongiques . De plus, ses effets cytotoxiques sur les cellules cancéreuses sont attribués à sa capacité à interférer avec les processus cellulaires, conduisant à la mort cellulaire .

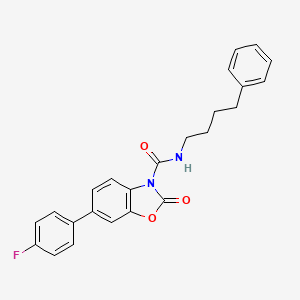

Composés similaires :

Trichoderone B : Another pentacyclic aspochalasan with similar bioactivities.

Terphenyllin : Known for its antioxidant and antimicrobial properties.

Unicité : this compound se distingue par sa structure unique d'isoindole-alcaloïde et ses bioactivités puissantes. Alors que des composés similaires comme la Trichoderone B et la Terphenyllin partagent certaines bioactivités, les caractéristiques structurelles spécifiques et les voies de synthèse de l'this compound en font un composé distinct et précieux pour la recherche et les applications thérapeutiques potentielles .

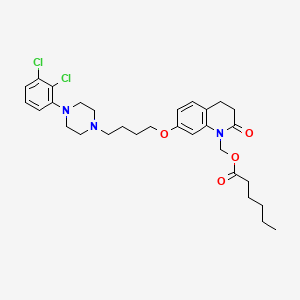

Mécanisme D'action

Target of Action

Aspergillin PZ is a fungal metabolite originally isolated from Aspergillus awamori . It has been found to induce morphological deformation of Pyricularia oryzae conidia at a concentration of 89 nM .

Mode of Action

It has been reported to have antimicrobial and anticancer properties . The compound’s interaction with its targets leads to morphological deformation in Pyricularia oryzae conidia . In terms of its anticancer activity, it has been found to show cytotoxic activity against human prostate cancer cell lines .

Biochemical Pathways

It is known that the compound is a secondary metabolite produced by certain aspergillus species . Secondary metabolites often serve to increase the suitability of the producer organism or to reduce the suitability of environmental organisms .

Pharmacokinetics

It has been suggested that the compound’s solubility may play a role in its oral bioavailability . The predicted solubility of this compound is given as the logarithm of the molar concentration (log mol/L), with compounds in the range from -4 to 0.5 log mol/L considered proper .

Result of Action

This compound has been found to have significant anticancer activity on cancer cell lines . It also shows antimicrobial effects, particularly against Staphylococcus epidermidis .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility can affect its absorption and thus its bioavailability . Furthermore, the compound’s effectiveness can be influenced by the specific characteristics of the target organisms, such as their susceptibility or resistance to the compound .

Analyse Biochimique

Biochemical Properties

Aspergillin PZ is known to interact with several biomolecules, inducing moderate deformation in the conidia of Pyricularia oryzae

Cellular Effects

This compound has been found to exhibit cytotoxic activity, showing a similar cytotoxic profile and a low potency against human tumor cell lines . It also has antioxidant properties, as determined by measuring the level of DPPH free radical scavenging .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

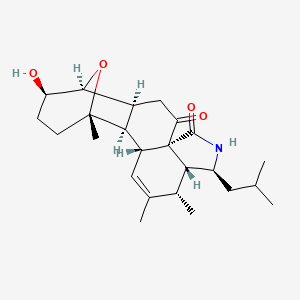

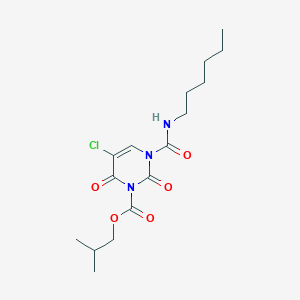

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'Aspergillin PZ implique une approche biomimétique, en partant du divinylcarbinol. Le processus comprend une réaction de Diels-Alder à haute pression, connue pour sa forte régiosélectivité et stéréosélectivité. La synthèse se déroule en 13 étapes, aboutissant à la formation de la structure aspochalasane pentacyclique complexe .

Méthodes de production industrielle : La production industrielle de l'this compound est principalement réalisée par fermentation à grande échelle d'Aspergillus awamori. Le processus de fermentation est suivi d'une purification guidée par l'activité pour isoler le composé .

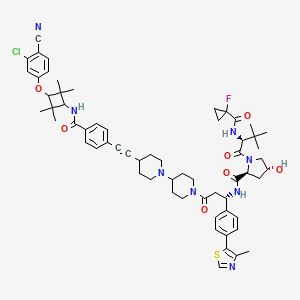

Analyse Des Réactions Chimiques

Types de réactions : L'Aspergillin PZ subit diverses réactions chimiques, notamment :

Oxydation : Catalysée par des oxydases, conduisant à la formation de groupes fonctionnels fortement oxydés.

Réduction : Implique la réduction de groupes fonctionnels spécifiques au sein de la molécule.

Substitution : Réactions où des groupes fonctionnels sont remplacés par d'autres groupes dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Implique souvent l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou l'oxygène moléculaire.

Réduction : Utilise généralement des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Utilise des réactifs tels que des halogènes ou des nucléophiles dans des conditions contrôlées.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés et réduits de l'this compound, qui peuvent présenter des bioactivités différentes .

Comparaison Avec Des Composés Similaires

Trichoderone B: Another pentacyclic aspochalasan with similar bioactivities.

Terphenyllin: Known for its antioxidant and antimicrobial properties.

Uniqueness: Aspergillin PZ stands out due to its unique isoindole-alkaloid structure and its potent bioactivities. While similar compounds like Trichoderone B and Terphenyllin share some bioactivities, this compound’s specific structural features and synthesis pathways make it a distinct and valuable compound for research and potential therapeutic applications .

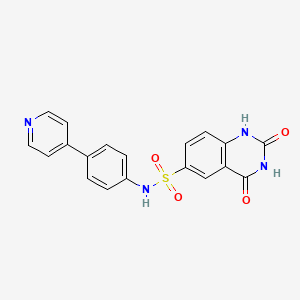

Propriétés

IUPAC Name |

(1S,2R,3R,6S,7R,8S,11S,14S,15S,16R)-16-hydroxy-1,5,6-trimethyl-8-(2-methylpropyl)-19-oxa-9-azapentacyclo[13.3.1.02,14.03,11.07,11]nonadec-4-ene-10,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35NO4/c1-11(2)8-16-19-13(4)12(3)9-15-20-14(10-18(27)24(15,19)22(28)25-16)21-17(26)6-7-23(20,5)29-21/h9,11,13-17,19-21,26H,6-8,10H2,1-5H3,(H,25,28)/t13-,14+,15-,16+,17-,19+,20+,21+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZDMONQDXTWHN-XLFKICHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(NC(=O)C23C(C=C1C)C4C(CC3=O)C5C(CCC4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@H](C=C1C)[C@@H]4[C@H](CC3=O)[C@H]5[C@@H](CC[C@@]4(O5)C)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)

![trisodium;[dibromo-[[[(2R,3S,4S,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B605577.png)

![4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride](/img/structure/B605585.png)